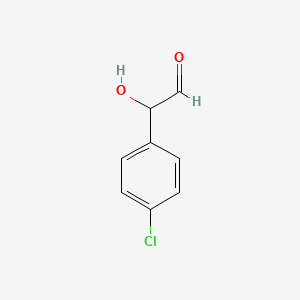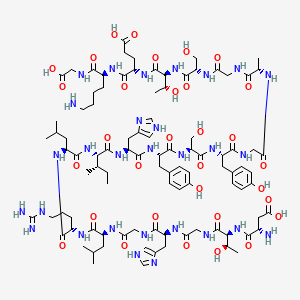
Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly is a peptide sequence composed of 20 amino acids. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Peptides like Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Investigated for their potential therapeutic properties, including as drug candidates for various diseases.
Industry: Utilized in the development of diagnostic assays, biosensors, and as components in biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides like Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the peptide’s sequence and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Asp-thr-gly-his-gly-leu-arg-leu-ile-his-tyr-ser-tyr-gly-ala-gly-ser-thr-glu-lys-gly: shares similarities with other peptides that have similar sequences or functional groups.
Other Peptides: Peptides with sequences like Gly-arg-gly-asp-tyr or Ser-asp-gly-arg-gly have comparable properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This sequence-specificity allows for tailored applications in research and industry.
Propriétés
Formule moléculaire |
C96H147N29O32 |
|---|---|
Poids moléculaire |
2219.4 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H147N29O32/c1-10-48(6)77(123-90(152)63(29-47(4)5)118-85(147)60(15-13-27-103-96(99)100)116-87(149)62(28-46(2)3)112-71(133)39-106-84(146)66(32-54-35-101-44-109-54)113-72(134)40-107-93(155)78(50(8)128)124-81(143)58(98)34-75(138)139)94(156)121-67(33-55-36-102-45-110-55)89(151)120-65(31-53-18-22-57(131)23-19-53)88(150)122-69(43-127)91(153)119-64(30-52-16-20-56(130)21-17-52)83(145)105-37-70(132)111-49(7)80(142)104-38-73(135)114-68(42-126)92(154)125-79(51(9)129)95(157)117-61(24-25-74(136)137)86(148)115-59(14-11-12-26-97)82(144)108-41-76(140)141/h16-23,35-36,44-51,58-69,77-79,126-131H,10-15,24-34,37-43,97-98H2,1-9H3,(H,101,109)(H,102,110)(H,104,142)(H,105,145)(H,106,146)(H,107,155)(H,108,144)(H,111,132)(H,112,133)(H,113,134)(H,114,135)(H,115,148)(H,116,149)(H,117,157)(H,118,147)(H,119,153)(H,120,151)(H,121,156)(H,122,150)(H,123,152)(H,124,143)(H,125,154)(H,136,137)(H,138,139)(H,140,141)(H4,99,100,103)/t48-,49-,50+,51+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,77-,78-,79-/m0/s1 |
Clé InChI |
CSPHERZMBHCBDE-RPXMCFAHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

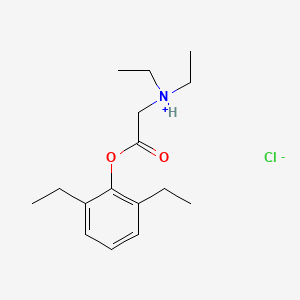
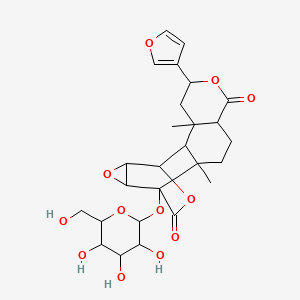
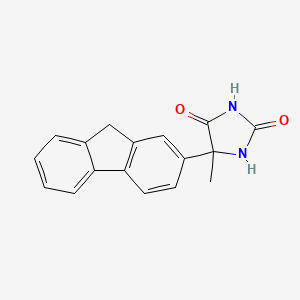
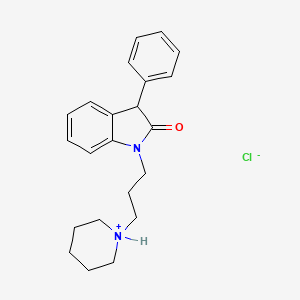

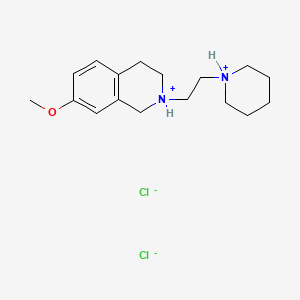

![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)


